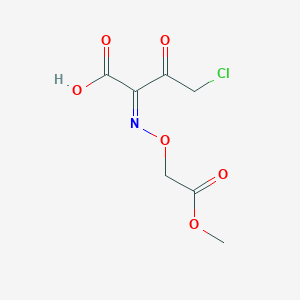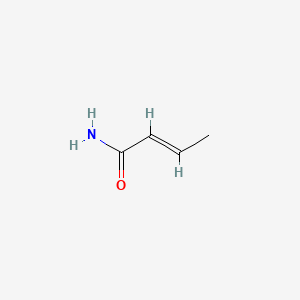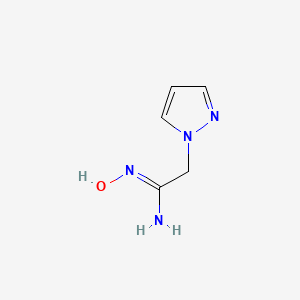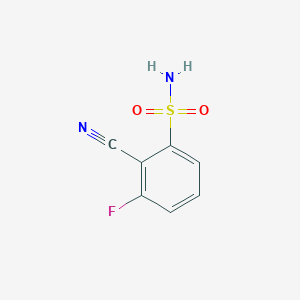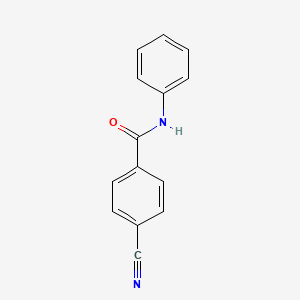
5-Chloro-1-methyl-1H-indole-2-carbaldehyde
Descripción general
Descripción
5-Chloro-1-methyl-1H-indole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents .
Molecular Structure Analysis
The molecular formula of this compound is C10H8ClNO . The molecular weight is 193.63 . The InChI code is 1S/C10H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
5-Chloro-1-methyl-1H-indole-2-carbaldehyde is involved in the synthesis of new heterocyclic compounds. For instance, it reacts with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form triazolo(thiadiazepino)indoles, structures established by X-ray diffraction. This heterocyclic system shows promise due to its unique formation and potential biological activity (Vikrishchuk et al., 2019).
Antibacterial Activity
Derivatives of this compound, specifically indole-3-carbaldehyde semicarbazone derivatives, have shown antibacterial properties. These compounds have demonstrated inhibitory activities against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antibacterial agents (Carrasco et al., 2020).
Structural and Chemical Analysis
The crystal structure of this compound derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined using X-ray diffraction. These studies provide detailed insights into the molecular geometry and intermolecular interactions of these compounds, enhancing the understanding of their chemical behavior (Xu & Shi, 2011).
Antimicrobial and Enzyme Activity
This compound derivatives also exhibit antimicrobial properties and influence enzyme activities. For example, derivatives synthesized from 2-cyanoethanthioamide and 1H-indole-3-carbaldehyde showed promising results in microbial inhibition and enzyme activity assays, suggesting their potential in pharmacological applications (Attaby et al., 2007).
Green and Sustainable Chemistry
Indole-3-carbaldehyde, closely related to this compound, is used in green chemistry applications. Its derivatives have been synthesized using environmentally friendly methods like the grindstone technique, showcasing the compound's role in sustainable chemical processes (Madan, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects contribute to the compound’s therapeutic potential.
Pharmacokinetics
Indole derivatives are generally known for their high gi absorption and ability to permeate the blood-brain barrier . These properties significantly impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The synthesis and activity of indole derivatives can be influenced by various factors, including reaction conditions
Análisis Bioquímico
Biochemical Properties
5-Chloro-1-methyl-1H-indole-2-carbaldehyde, like other indole derivatives, is expected to interact with various enzymes, proteins, and other biomolecules Specific interactions of this compound have not been reported in the literature
Cellular Effects
Indole derivatives, including this compound, have been reported to exhibit various biologically vital properties . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound remain to be investigated.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-chloro-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRITPGIZRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



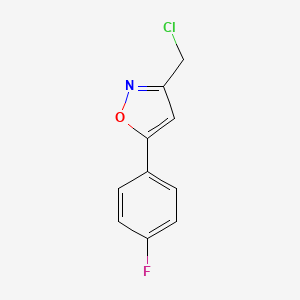
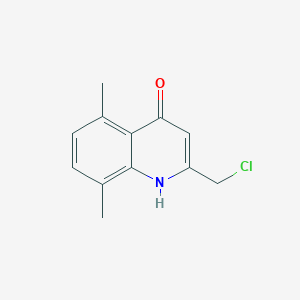
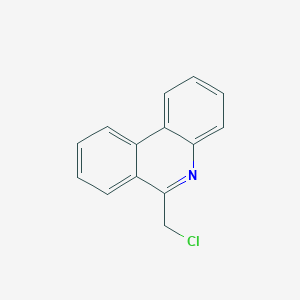
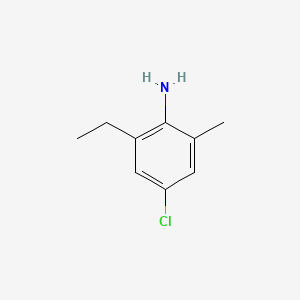
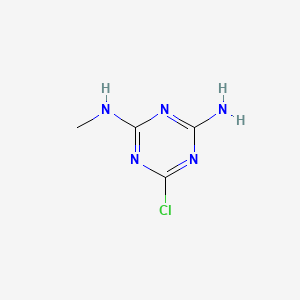
![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
